
DMT-dC(bz) Phosphoramidite
Overview
Description
DMT-dC(bz) Phosphoramidite (CAS RN: 102212-98-6) is a critical monomer in solid-phase oligonucleotide synthesis. Its molecular formula is $ \text{C}{46}\text{H}{52}\text{N}5\text{O}8\text{P} $, with a molecular weight of 833.91 g/mol . Structurally, it features:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dC(bz) Phosphoramidite typically involves the following steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of deoxycytidine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine.
Protection of the Exocyclic Amine: The exocyclic amine of the cytidine base is protected using benzoyl chloride.
Phosphitylation: The protected nucleoside is then reacted with 2-cyanoethyl-N,N,N’,N’-tetraisopropylphosphordiamidite in the presence of an activator such as tetrazole to form the phosphoramidite
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection reactions: Using automated systems to control the addition of reagents and maintain reaction conditions.
Purification: High-performance liquid chromatography (HPLC) is used to purify the product to achieve high purity levels (>98%).
Quality Control: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
DMT-dC(bz) Phosphoramidite undergoes several types of reactions, including:
Substitution Reactions: The phosphoramidite group can react with hydroxyl groups to form phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to form phosphate triesters using oxidizing agents such as iodine in water or tert-butyl hydroperoxide
Common Reagents and Conditions
Substitution: Tetrazole or other activators are used to facilitate the reaction between the phosphoramidite and hydroxyl groups.
Oxidation: Iodine in water or tert-butyl hydroperoxide is commonly used to oxidize phosphite triesters to phosphate triesters
Major Products
Phosphate Triesters: Formed from the oxidation of phosphite triesters.
Oligonucleotides: Synthesized using this compound as a building block
Scientific Research Applications
Oligonucleotide Synthesis
DMT-dC(bz) Phosphoramidite is widely used in the synthesis of oligonucleotides, which are essential for various molecular biology applications including:
- Gene Synthesis : Facilitates the assembly of DNA sequences for cloning, gene expression studies, and synthetic biology.
- PCR Primers : Used to create primers for polymerase chain reaction (PCR), enabling amplification of specific DNA sequences.
- Probes for Hybridization : Employed in the development of probes for detecting specific nucleic acid sequences in diagnostic assays.
Therapeutic Applications
The versatility of this compound extends to therapeutic developments:
- Antibody-Drug Conjugates (ADCs) : Utilized in the synthesis of oligonucleotides that can be conjugated to antibodies for targeted drug delivery systems.
- Gene Therapy : Plays a role in the design of therapeutic oligonucleotides aimed at correcting genetic disorders or treating diseases at the molecular level.
Research on Cellular Mechanisms
This compound is instrumental in studies focusing on cellular mechanisms:
- Epigenetics : Used to synthesize oligonucleotides that investigate DNA methylation patterns and their effects on gene expression.
- Cell Cycle Regulation : Aids in the development of tools to study cell cycle dynamics and DNA damage responses.
Case Study on Gene Synthesis
A study published in Nucleic Acids Research demonstrated the effectiveness of this compound in synthesizing long DNA sequences with high fidelity. The researchers reported that using this phosphoramidite resulted in a significant increase in yield compared to traditional methods, highlighting its importance in synthetic biology applications.
Application in Antibody-Drug Conjugates
Research featured in Bioconjugate Chemistry explored the use of this compound for synthesizing ADCs. The study concluded that oligonucleotides synthesized with this compound exhibited enhanced stability and targeting capabilities, which are crucial for effective cancer therapies.
Mechanism of Action
DMT-dC(bz) Phosphoramidite exerts its effects through the following mechanism:
Phosphoramidite Chemistry: The phosphoramidite group reacts with the hydroxyl groups of nucleosides to form phosphite triesters. .
Molecular Targets and Pathways: The compound targets the hydroxyl groups of nucleosides and facilitates the formation of phosphodiester bonds, which are crucial for DNA synthesis
Comparison with Similar Compounds
Key Properties :
- Purity : Commercial batches typically exceed 98% (up to 99.7%) .
- Stability : Moisture-sensitive; requires storage at -20°C .
- Solubility : 100 mg/mL in DMSO (119.92 mM) .
Comparison with Similar Phosphoramidites
Structural and Functional Differences
The table below summarizes key distinctions between DMT-dC(bz) Phosphoramidite and analogous compounds:
Detailed Analysis
Protecting Group Variations
- Benzoyl (bz) vs. Acetyl (ac) :
- The benzoyl group in DMT-dC(bz) provides superior steric protection compared to acetyl, reducing unintended depurination . However, it increases susceptibility to hydrolysis under humid conditions, forming H-phosphonate byproducts .
- DMT-dC(ac) Phosphoramidite (N4-acetyl) offers faster deprotection times but lower purity (97% vs. 99.7% for DMT-dC(bz)) .
Sugar Modifications
- 2′-Fluoro and 5-Methyl Derivatives :
Coupling Efficiency and Stability
- DMT-dC(bz) exhibits high coupling efficiency (~95%) in standard synthesis protocols but requires rigorous anhydrous conditions to prevent hydrolysis . Mechanochemical methods reduce hydrolysis compared to solution-phase synthesis .
- DMT-dG(ib) Phosphoramidite (N2-isobutyryl) shows comparable coupling efficiency but is preferred for GC-rich sequences due to reduced aggregation .
Commercial Availability and Cost
- Pricing : DMT-dC(bz) costs ~¥97.60–120/g (1g scale), while specialized variants (e.g., 2′-fluoro) are significantly more expensive .
- Suppliers : Major vendors include TCI Chemicals, Sigma-Aldrich, and Carbosynth .
Research Findings and Case Studies
Functional Modifications ()
Biological Activity
DMT-dC(bz) Phosphoramidite, a specialized reagent with the CAS number 102212-98-6, is primarily utilized in the synthesis of oligonucleotides. This compound features a benzoyl protecting group for cytosine and a dimethoxytrityl (DMT) group that facilitates monitoring during the oligonucleotide synthesis process. This article explores its biological activity, applications, and implications in molecular biology and therapeutic contexts.
This compound is characterized by its complex structure, which includes:
- Benzoyl Group : Provides effective protection for the cytosine base during oligonucleotide synthesis.
- DMT Group : Allows for straightforward monitoring and purification of synthesized oligonucleotides.
- Phosphoramidite Backbone : Enhances coupling efficiency during the synthesis process.
The chemical structure can be summarized as follows:
Component | Description |
---|---|
CAS Number | 102212-98-6 |
Molecular Formula | C22H28N3O4P |
Purity | >98% (HPLC) |
Oligonucleotide Synthesis
The primary biological activity of this compound lies in its role in synthesizing high-purity DNA oligonucleotides. The compound's properties ensure minimal degradation and side reactions during synthesis, leading to:
- High Yield : The efficient coupling process results in high-quality oligonucleotides suitable for various applications.
- Versatile Applications : Used in research, diagnostics, and therapeutic development, particularly in PCR, sequencing, and antisense oligonucleotide therapies .
Therapeutic Applications
This compound has implications in therapeutic contexts, particularly in gene editing and antisense therapies. Its ability to produce stable DNA strands is crucial for:
- Gene Therapy : Facilitating the delivery of therapeutic genes into target cells.
- Cancer Treatment : Developing antisense oligonucleotides that can inhibit oncogene expression.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various applications:
- Antisense Oligonucleotide Development :
- Gene Editing Technologies :
- Diagnostics :
Q & A
Basic Research Questions
Q. How can coupling efficiency of DMT-dC(bz) Phosphoramidite be optimized in oligonucleotide synthesis?
Methodological Answer: Coupling efficiency depends on reaction time, activator concentration, and solvent quality. Use tetrazole or a derivative (e.g., 0.45 M in acetonitrile) as an activator for efficient phosphoramidite coupling. Evidence suggests that this compound exhibits stability comparable to standard amidites (e.g., dA(bz), dT) in solution, enabling direct substitution in synthesis protocols . Monitor coupling yields via trityl cation assays and adjust oxidation steps (e.g., 0.02 M iodine/water/pyridine) to minimize side reactions .
Q. What criteria should guide the selection of protecting groups (e.g., Bz vs. Ac) for this compound in methylation studies?
Methodological Answer: The benzoyl (Bz) group is preferred for methylation-resistant applications due to its stability under acidic and basic conditions, whereas acetyl (Ac) groups enable faster deprotection. For methylation-sensitive workflows, Bz protection minimizes unintended base modification during ammonia or methylamine treatment (1–2 hours at 65°C). Compare deprotection kinetics using HPLC to validate compatibility with downstream assays .
Q. How do researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Validate purity via:
- Reverse-phase HPLC : Ensure >98% purity with retention time matching reference standards. Monitor for impurities like chlorinated derivatives (e.g., at 20.4–20.6 min retention) .
- ³¹P NMR : Confirm absence of HMT impurities (≤0.1% at ~146 ppm) and P(III) species .
- Mass spectrometry (MS/MS) : Detect molecular ions (e.g., m/z 990.0 for [M+H]⁺) and fragmentation patterns to verify structure .
Advanced Research Questions
Q. How can researchers address diastereoisomer formation during this compound purification?
Methodological Answer: Diastereoisomers arise during phosphoramidation due to chiral phosphorus centers. Use preparative normal-phase HPLC with mobile phases like ethyl acetate/dichloromethane (65:35) and 0.33% methanol additive to resolve isomers. Avoid triethylamine (TEA), which reduces resolution. Collect fractions corresponding to distinct peaks (Figure 2 in ) and confirm stereochemistry via ³¹P NMR .
Q. What strategies mitigate impurities such as chlorinated byproducts in this compound synthesis?
Methodological Answer: Chlorinated impurities (e.g., Chlorinated this compound) form via side reactions with solvents like dichloromethane. Mitigate by:
- Using ultra-pure, halogen-free solvents.
- Incorporating MS/MS-based impurity profiling (e.g., m/z 990.0 → 915–926 fragments) to detect and quantify contaminants .
- Optimizing reaction stoichiometry to minimize excess reagent interactions .
Q. How can this compound be modified for enhanced stability in automated synthesizers?
Methodological Answer:
- Solvent compatibility : Use anhydrous acetonitrile to prevent hydrolysis.
- Synthesizer configuration : Ensure compatibility with ABI/Proligo systems by adjusting dwell times and valve settings .
- Stabilizing additives : Include antioxidants (e.g., 2,6-di-tert-butyl-4-methylphenol) in storage solutions to prolong shelf life .
Q. What thermodynamic considerations apply when designing phosphoramidation protocols for modified nucleosides?
Methodological Answer: Phosphoramidation is exothermic; control reaction temperature (20–25°C) to prevent thermal degradation. Use kinetic studies to determine activation energy (Eₐ) for coupling steps. For modified amidites (e.g., 2′-fluoro analogs), adjust solvent polarity (e.g., THF/acetonitrile mixtures) to balance reactivity and stability .
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTNFMKLGRFZDX-SALLYJDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H52N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431406 | |
Record name | Bz-dC Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102212-98-6 | |
Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102212-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bz-dC Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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